molecular formula C10H16N2 B12667067 Pyrazine, 2-ethyl-3-(2-methylpropyl)- CAS No. 38028-70-5

Pyrazine, 2-ethyl-3-(2-methylpropyl)-

Cat. No.: B12667067
CAS No.: 38028-70-5
M. Wt: 164.25 g/mol
InChI Key: TZTYFJFAKSOJEG-UHFFFAOYSA-N
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Description

2-Isobutyl-3-ethylpyrazine is a member of the pyrazine family, which are volatile compounds characterized by a monocyclic aromatic hydrocarbon structure with nitrogen atoms at the 1 and 4 positions. Pyrazines are known for their significant role in flavor and aroma, often found in roasted foods such as coffee, cocoa, and nuts .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutyl-3-ethylpyrazine can be synthesized through various chemical routes. One common method involves the condensation of α,β-dicarbonyl compounds with α,β-diamines under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the pyrazine ring.

Industrial Production Methods

In industrial settings, the production of 2-Isobutyl-3-ethylpyrazine often involves large-scale chemical synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3-ethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce halogenated pyrazines .

Scientific Research Applications

2-Isobutyl-3-ethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutyl-3-ethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, influencing metabolic pathways and cellular responses. The exact molecular targets and pathways can vary depending on the context of its use .

Comparison with Similar Compounds

2-Isobutyl-3-ethylpyrazine can be compared with other similar compounds such as:

These compounds share similar structures but differ in their substituents, leading to unique aroma and flavor profiles. 2-Isobutyl-3-ethylpyrazine is unique due to its specific isobutyl and ethyl substituents, which contribute to its distinct aroma and chemical behavior .

Properties

CAS No.

38028-70-5

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-ethyl-3-(2-methylpropyl)pyrazine

InChI

InChI=1S/C10H16N2/c1-4-9-10(7-8(2)3)12-6-5-11-9/h5-6,8H,4,7H2,1-3H3

InChI Key

TZTYFJFAKSOJEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN=C1CC(C)C

Origin of Product

United States

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